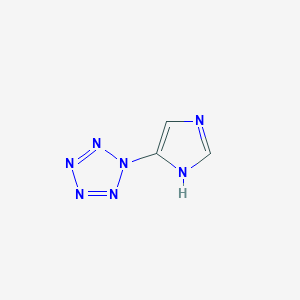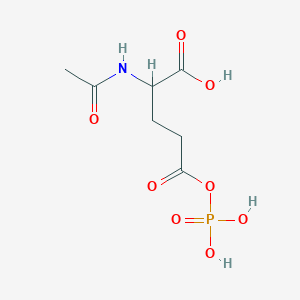
N-(1-Hydroxyethylidene)-5-oxo-5-(phosphonooxy)norvaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Hydroxyethylidene)-5-oxo-5-(phosphonooxy)norvaline is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydroxyethylidene group, a phosphonooxy group, and a norvaline backbone, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxyethylidene)-5-oxo-5-(phosphonooxy)norvaline typically involves the reaction of norvaline with phosphonooxy and hydroxyethylidene reagents under controlled conditions. The reaction is often carried out in an aqueous medium to facilitate the formation of the desired product. The use of catalysts such as 1-hydroxyethylidene-1,1-diphosphonic acid can enhance the efficiency of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Hydroxyethylidene)-5-oxo-5-(phosphonooxy)norvaline can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the specific functional group being targeted.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-(1-Hydroxyethylidene)-5-oxo-5-(phosphonooxy)norvaline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(1-Hydroxyethylidene)-5-oxo-5-(phosphonooxy)norvaline involves its interaction with specific molecular targets and pathways. The hydroxyethylidene and phosphonooxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxyethylidene-1,1-diphosphonic acid: Known for its use in scale inhibition and as a catalyst in organic synthesis.
Etidronic acid: A bisphosphonate used in medicine for bone resorption inhibition.
Iron(II) (1-Hydroxyethylidene)diphosphonate:
Uniqueness
N-(1-Hydroxyethylidene)-5-oxo-5-(phosphonooxy)norvaline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Propriétés
Numéro CAS |
837431-11-5 |
|---|---|
Formule moléculaire |
C7H12NO8P |
Poids moléculaire |
269.15 g/mol |
Nom IUPAC |
2-acetamido-5-oxo-5-phosphonooxypentanoic acid |
InChI |
InChI=1S/C7H12NO8P/c1-4(9)8-5(7(11)12)2-3-6(10)16-17(13,14)15/h5H,2-3H2,1H3,(H,8,9)(H,11,12)(H2,13,14,15) |
Clé InChI |
FCVIHFVSXHOPSW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CCC(=O)OP(=O)(O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


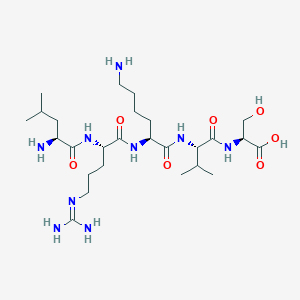
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12527731.png)
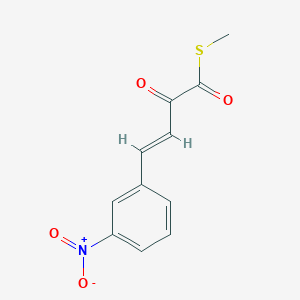
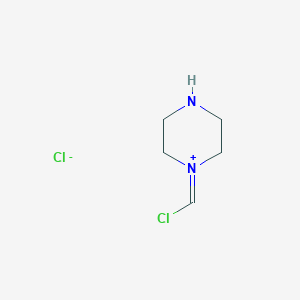
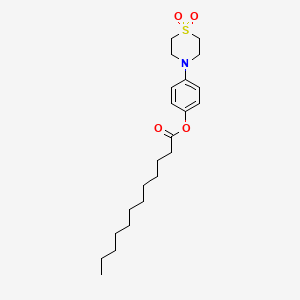
![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)
![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)
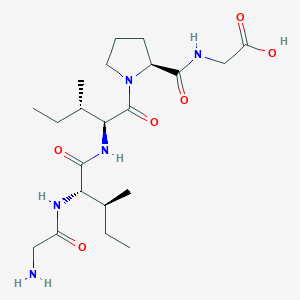
![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)

![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
![(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine](/img/structure/B12527786.png)
